Cas no 1256360-28-7 (2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine, serving as a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of the dioxaborolane group enhances its stability and reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. The chloro and methoxy substituents offer additional functionalization sites, enabling further derivatization. This compound is particularly valuable in medicinal chemistry for the development of heterocyclic scaffolds. Its high purity and well-defined structure ensure consistent performance in synthetic workflows. Proper handling under inert conditions is recommended to preserve its reactivity.
2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine structure
1256360-28-7 structure
Product Name:2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No:1256360-28-7
MF:C12H17BClNO3
MW:269.532282590866
MDL:MFCD16660309
CID:828563
PubChem ID:53217249
Update Time:2025-10-30

2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
    • 2-Chloro-3-Methoxypyridine-5-boronic acid pinacol ester
    • DB-355573
    • 2-Chloro-3-methoxypyridine-5-boronic acid, pinacol ester
    • J-508663
    • MFCD16660309
    • AS-55235
    • AT14145
    • Pyridine, 2-chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
    • DTXSID60682346
    • 1256360-28-7
    • CS-0174049
    • 6-Chloro-5-methoxypyridine-3-boronic acid pinacol ester
    • AKOS016004753
    • MB15031
    • MDL: MFCD16660309
    • Inchi: 1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3
    • InChI Key: UELVZOTUFCDYBZ-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(B2OC(C)(C)C(C)(C)O2)C=N1)OC

Computed Properties

  • Exact Mass: 269.09900
  • Monoisotopic Mass: 269.0990013g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.6Ų

Experimental Properties

  • PSA: 40.58000
  • LogP: 2.04280

2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Pricemore >>

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2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:1256360-28-7)2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Order Number:A997255
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:21
Price ($):520.0
Email:sales@amadischem.com

Additional information on 2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Introduction to 2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No 1256360-28-7)

The compound 2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, identified by the CAS registry number CAS No 1256360-28-7, is a highly specialized organic molecule with significant applications in modern chemical synthesis and drug discovery. This compound belongs to the class of pyridine derivatives and incorporates a boron-containing substituent at the 5-position of the pyridine ring. The presence of a chloro group at position 2 and a methoxy group at position 3 further enhances its structural complexity and functional diversity.

The structure of this compound is characterized by a pyridine ring system with three distinct substituents: chlorine at position 2 (Cl), methoxy at position 3 (OCH₃), and a tetramethyl-substituted dioxaborolane moiety at position 5 ((4,4,5,5-tetramethyl-dioxaborolan). This unique combination of functional groups makes it an attractive candidate for various chemical transformations and applications in medicinal chemistry.

In recent years, there has been growing interest in pyridine derivatives due to their versatile reactivity and potential as building blocks in organic synthesis. The incorporation of boron-containing groups in such compounds has opened new avenues for their use in cross-coupling reactions—a field that has seen remarkable advancements with the development of transition-metal-catalyzed coupling methods.

The dioxaborolane moiety in this compound plays a crucial role in its reactivity and functionality. Boron-based groups are known for their ability to participate in Suzuki-Miyaura couplings—a type of palladium-catalyzed cross-coupling reaction that has become indispensable in modern organic synthesis. This reaction allows for the formation of carbon-carbon bonds between boronic acids or esters and aryl or alkenyl halides.

Recent studies have highlighted the importance of such compounds in drug discovery programs targeting various therapeutic areas. For instance, pyridine derivatives with boronic acid moieties have been explored as potential candidates for anticancer drug development due to their ability to modulate key cellular pathways involved in tumor growth and metastasis.

The synthesis of this compound involves a series of carefully designed steps to ensure high purity and yield. The introduction of the dioxaborolane group typically requires specialized techniques such as nucleophilic substitution or coupling reactions under specific conditions. The presence of electron-withdrawing groups like chlorine and methoxy on the pyridine ring can influence the reactivity of the molecule during these steps.

In terms of applications beyond cross-coupling reactions, this compound can serve as an intermediate in the synthesis of more complex molecules with diverse functionalities. Its structural features make it suitable for exploring new synthetic routes that could lead to innovative chemical entities with potential therapeutic value.

The study of such compounds also contributes to our understanding of molecular recognition and interactions at the atomic level. By analyzing their electronic properties and stereochemical behavior through computational methods like density functional theory (DFT), researchers can gain insights into how these molecules interact with biological systems.

In conclusion, the compound 2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-yl)pyridine, with its unique combination of functional groups and structural features, represents a valuable tool in contemporary organic chemistry and drug discovery research. Its role in facilitating key chemical transformations underscores its significance in advancing both fundamental science and applied research efforts.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1256360-28-7)2-Chloro-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
A997255
Purity:99%
Quantity:5g
Price ($):520.0
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